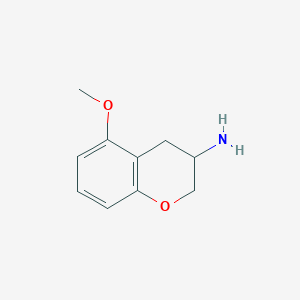

5-甲氧基色满-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 5-Methoxychroman-3-amine involves several key methods and steps. For example, the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines has been described as a concise method to synthesize 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, showing the versatility of reactions involving methoxy and amino groups in synthesizing complex molecules (Aquino et al., 2015). Additionally, the synthesis of dopaminergic 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine from 2-naphthoic acid through a sequence of reactions highlights the multi-step nature of synthesizing related compounds (Öztaşkın, Göksu, & SeÇen, 2011).

Molecular Structure Analysis

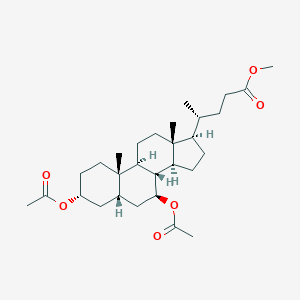

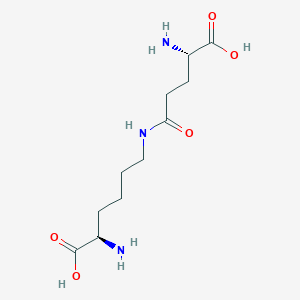

The molecular structure of 5-Methoxychroman-3-amine and its analogues is characterized by the presence of a chroman backbone with methoxy and amino functional groups. The new organic ligand, 3-(5-carboxy-2-chlorophenylaminomethylene)-2-methoxychroman-4-one, provides insight into the structural aspects of chromanone derivatives. Its crystal structure, spectral analysis, and thermal stability were extensively studied, showing the significance of methoxy groups and intramolecular hydrogen bonds in determining the molecule's stability and reactivity (Dziewulska-Kułaczkowska & Bartyzel, 2011).

Chemical Reactions and Properties

Chemical reactions involving 5-Methoxychroman-3-amine derivatives demonstrate the compound's reactivity and versatility. The pseudo-five-component reaction between 3-formylchromones, Meldrum's acid, isocyanides, and primary arylamines to synthesize chromone-containing peptidomimetics underlines the compound's ability to form multiple new bonds, including C-C, C-N, and C=O bonds, at ambient temperatures (Teimouri, Akbari-Moghaddam, & Golbaghi, 2011).

Physical Properties Analysis

The physical properties of 5-Methoxychroman-3-amine derivatives, such as solubility, melting points, and thermal stability, are crucial for their handling and application in various chemical processes. The thermal stability of 3-(5-carboxy-2-chlorophenylaminomethylene)-2-methoxychroman-4-one up to 128°C in an air atmosphere illustrates the importance of understanding these properties for the compound's practical use (Dziewulska-Kułaczkowska & Bartyzel, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for comprehending the versatility of 5-Methoxychroman-3-amine in chemical syntheses and applications. The study of reactions with amines and the synthesis of amino diols from 5-methoxyfuran-2(5H)-one highlights the compound's reactivity and potential for creating structurally diverse and pharmacologically significant compounds (Feringa & Lange, 1988).

科学研究应用

合成和受体相互作用

对映体纯衍生物的合成:Hammarberg 等人 (2000) 的一项研究详细介绍了从 5-甲氧基-3-氨基-3,4-二氢-2H-1-苯并吡喃合成对映体纯 3-氨基色满。这些化合物,特别是用羧酸酯、酰胺和酮取代的化合物,对 5-HT1A 受体显示出高亲和力和选择性,表明作为选择性血清素受体调节剂的潜力 (Hammarberg 等人,2000)。

吡咯的化学选择性合成:Aquino 等人 (2015) 描述了从 5-溴-4-甲氧基-1,1,1-三氟戊-3-烯-2-酮合成 1-取代 4-氨基-2-(三氟甲基)-1H-吡咯的化学选择性合成,展示了 5-甲氧基衍生物在合成具有潜在生物活性的杂环化合物中的多功能性 (Aquino 等人,2015)。

多巴胺能化合物合成:Öztaşkın 等人 (2011) 合成了 5-甲氧基-1,2,3,4-四氢萘-2-胺,这是一种具有多巴胺能活性的化合物,突出了 5-甲氧基色满衍生物在神经系统疾病治疗开发中的潜力 (Öztaşkın 等人,2011)。

抗肿瘤和抗菌应用

抗肿瘤剂合成:Pettit 等人 (2003) 合成了 3,4-亚甲二氧基-5,4'-二甲氧基-3'-氨基-Z-芪,显示出显着的抗癌活性,表明 5-甲氧基衍生物在癌症治疗中的治疗潜力 (Pettit 等人,2003)。

三唑衍生物的抗菌活性:Bektaş 等人 (2007) 合成了新型 1,2,4-三唑衍生物,显示出良好至中等的抗菌活性,表明 5-甲氧基色满衍生物在开发新型抗菌剂中的实用性 (Bektaş 等人,2007)。

神经系统疾病治疗潜力

- 帕金森病和精神分裂症:Del Bello 等人 (2019) 研究了具有甲氧基和羟基取代的 1,4-二氧六环衍生物对 D2 样、5-HT1A 和 α1-肾上腺素能受体亚型的亲和力/活性。具有特定特征的化合物显示出治疗帕金森病或精神分裂症的潜力,表明 5-甲氧基色满衍生物在神经治疗学中的前景 (Del Bello 等人,2019)。

安全和危害

While specific safety and hazard information for 5-Methoxychroman-3-amine is not available, it’s important to note that aromatic amines, which include 5-Methoxychroman-3-amine, can significantly harm human health and the environment . Proper handling and disposal protocols must be followed to minimize their impact .

未来方向

属性

IUPAC Name |

5-methoxy-3,4-dihydro-2H-chromen-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10/h2-4,7H,5-6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHODZRKJYJILTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC(CO2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552714 |

Source

|

| Record name | 5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110927-03-2 |

Source

|

| Record name | 5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate](/img/structure/B33427.png)